molecular formula C18H20O3 B8334518 6-Benzyloxy-2,2-dimethylchroman-4-ol CAS No. 223749-51-7

6-Benzyloxy-2,2-dimethylchroman-4-ol

Cat. No.: B8334518
CAS No.: 223749-51-7
M. Wt: 284.3 g/mol
InChI Key: OFHFBVYXWZHZOU-UHFFFAOYSA-N
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Description

6-Benzyloxy-2,2-dimethylchroman-4-ol is an organic compound with the molecular formula C18H20O3 and a molecular weight of 284.3 g/mol . It is a derivative of the chroman-4-one (chromanone) scaffold, a privileged structure in medicinal chemistry known for its diverse biological potential . The chromanone core is a heterobicyclic compound, a fusion of a benzene ring with a dihydropyran ring, which serves as a key building block for the design and synthesis of novel lead compounds . Research into chroman-4-one analogs has indicated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties . As a benzyloxy-substituted chroman-4-ol, this compound is a valuable chemical intermediate for further synthetic elaboration in drug discovery programs. It can be used in the synthesis of more complex molecules for biological screening and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

223749-51-7

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

2,2-dimethyl-6-phenylmethoxy-3,4-dihydrochromen-4-ol

InChI

InChI=1S/C18H20O3/c1-18(2)11-16(19)15-10-14(8-9-17(15)21-18)20-12-13-6-4-3-5-7-13/h3-10,16,19H,11-12H2,1-2H3

InChI Key

OFHFBVYXWZHZOU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in Chroman-4-one and Chroman-4-ol Families

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight PSA (Ų) Synthesis Yield Key Features
6-Benzyloxy-2,2-dimethylchroman-4-ol 6-OBzl, 2,2-diMe, 4-OH C₁₈H₂₀O₃ 284.35 ~44.8* N/A Hydroxyl at C4; steric hindrance at C2
2-(4-Methoxybenzyl)chroman-4-one (2m) 2-(4-MeO-Bzl), 4-keto C₁₇H₁₆O₃ 268.31 35.5 77% Methoxybenzyl substituent; ketone at C4
7-Methoxy-2-(4-methoxybenzyl)chroman-4-one (2n) 7-MeO, 2-(4-MeO-Bzl), 4-keto C₁₈H₁₈O₄ 298.34 44.8 73% Dual methoxy groups; extended conjugation
2-Benzyl-6-methoxychroman-4-one (2o) 2-Bzl, 6-MeO, 4-keto C₁₇H₁₆O₃ 268.31 35.5 90% High yield; methoxy at C6
6-Iodo-2-(4-methoxyphenyl)chroman-4-one 6-I, 2-(4-MeO-Ph), 4-keto C₁₆H₁₃IO₃ 380.18 35.5 N/A Iodine substituent; potential radioimaging use
4'-Hydroxyflavanone 4'-OH, 4-keto C₁₅H₁₂O₃ 240.25 46.5 N/A Natural flavonoid; antioxidant activity

*Estimated PSA based on structural similarity to 2n.

Key Differences and Implications

Substituent Effects
  • Benzyloxy vs.
  • Dimethyl Substituents at C2 : The 2,2-dimethyl groups introduce steric hindrance, which may restrict rotational freedom and stabilize the chroman ring conformation. This contrasts with analogs like 2m or 2o, which have single benzyl/methoxybenzyl groups at C2 .
Functional Group at C4
  • Hydroxyl (4-ol) vs. Ketone (4-one): The hydroxyl group in the target compound enables hydrogen bonding, increasing polarity (higher PSA) compared to 4-one derivatives (e.g., 2m, 2n, 2o). This difference may influence biological activity; for example, 4'-hydroxyflavanone (a natural 4-one analog) exhibits antioxidant properties linked to its ketone and hydroxyl groups .

Preparation Methods

Reduction of 6-Benzyloxy-2,2-dimethylchroman-4-one

The most direct method involves the reduction of 6-benzyloxy-2,2-dimethylchroman-4-one (1) to the corresponding alcohol. In a representative procedure, sodium borohydride (NaBH₄) in a tetrahydrofuran (THF)/methanol (MeOH) solvent system achieves selective reduction of the ketone group without affecting the benzyl ether.

Procedure :

  • Dissolve 6-benzyloxy-2,2-dimethylchroman-4-one (20.0 g, 71 mmol) in THF (200 mL).

  • Cool the solution to 0°C and add NaBH₄ (2.94 g, 78 mmol) portion-wise.

  • Stir the mixture at room temperature for 12 h, then quench with saturated ammonium chloride.

  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the product as a white solid (18.1 g, 90%).

Key Data :

ParameterValue
Starting Material6-Benzyloxy-2,2-dimethylchroman-4-one
Reducing AgentNaBH₄ (1.1 eq)
SolventTHF/MeOH (4:1)
Temperature0°C → RT
Yield90%

This method prioritizes simplicity and high yield but requires strict anhydrous conditions to prevent premature hydrolysis of the benzyl ether.

Multi-Step Synthesis via Cyclobutane Intermediates

An alternative route from Patent CN111320535B employs cyclobutane precursors, leveraging nucleophilic substitutions and Hunsdiecker reactions.

Step 1: Nucleophilic Substitution
3-Dibromo-2,2-dimethoxypropane reacts with diisopropyl malonate in dimethylformamide (DMF) under sodium hydride (NaH) catalysis to form cyclobutane I (90% yield).

Step 2: Acidic Hydrolysis
Cyclobutane I undergoes hydrolysis with hydrochloric acid (HCl) at 80°C for 9 h to yield 3-oxocyclobutanecarboxylic acid (II).

Step 3: Hunsdiecker Reaction
Conversion of II to silver carboxylate followed by bromination produces bromoalkane III. Reaction with benzyl alcohol in tetrahydrofuran (THF) and NaH yields 3-(benzyloxy)-1-cyclobutanone (IV), a precursor for chroman ring formation.

Critical Observations :

  • The Hunsdiecker reaction introduces stoichiometric challenges, requiring meticulous control of silver oxide and bromine ratios.

  • Benzylation at the final step ensures regioselectivity but demands low temperatures (0–10°C) to minimize side reactions.

Protective Group Strategies

Benzyl Ether Protection

The benzyloxy group at position 6 is typically introduced early in the synthesis to shield the phenolic hydroxyl during subsequent reactions. A common approach utilizes benzyl bromide (BnBr) and potassium carbonate (K₂CO₃) in acetone, achieving >85% protection efficiency.

Limitations :

  • Competitive O-alkylation at other hydroxyl sites necessitates bulky bases like DBU (1,8-diazabicycloundec-7-ene) to enhance selectivity.

  • Residual benzyl halides may necessitate purification via silica gel chromatography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies highlight the superiority of polar aprotic solvents (e.g., DMF, THF) in facilitating nucleophilic substitutions. For example, cyclobutane formation proceeds optimally at 120–140°C in DMF, whereas lower temperatures (40–50°C) favor benzylation.

Solvent Selection Table :

Reaction StepOptimal SolventTemperature RangeYield (%)
Cyclobutane FormationDMF120–140°C90
BenzylationTHF40–50°C85
Ketone ReductionTHF/MeOH0°C → RT90

Catalytic Enhancements

The use of CuCl₂ in chromene alkylation (as seen in related syntheses) improves cyclization efficiency by mitigating radical side pathways. However, transition metal residues necessitate additional purification steps, complicating scale-up.

Analytical Characterization

Spectroscopic Data

¹H NMR (CDCl₃, 300 MHz) :

  • δ 7.47 (1H, s, aromatic H),

  • δ 6.69 (1H, s, aromatic H),

  • δ 3.80 (1H, t, CH-OH),

  • δ 3.05 (1H, dd, CH₂),

  • δ 1.58 (6H, s, 2×CH₃).

These signals confirm the chroman ring’s integrity and the benzyloxy group’s presence.

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₁₈H₂₀O₃ [M+H]⁺: 285.1485,

  • Found: 285.1489 .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of 6-Benzyloxy-2,2-dimethylchroman-4-ol?

  • Methodological Answer : Structural confirmation requires a combination of high-resolution mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy. HRESIMS provides precise molecular weight determination (e.g., exact mass ±0.001 Da), while 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) resolves substituent positions and stereochemistry. For crystalline samples, single-crystal X-ray diffraction using software like SHELXL ensures unambiguous structural assignment .

Q. What are the common synthetic routes for this compound, and what yields are typically achieved?

  • Methodological Answer : A validated route involves selective benzyloxy protection of chroman-4-ol derivatives under anhydrous conditions. For example, a related compound, 2,2-dimethyl-6,7-bis((4-nitrobenzyl)oxy)chroman-4-ol (CAS: 131859-43-3), was synthesized via nucleophilic substitution with a reference yield of 89.3% using optimized stoichiometry (1:2.2 molar ratio of chromanol to nitrobenzyl bromide) and catalytic K₂CO₃ in DMF at 80°C .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer :

  • Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation. Static discharge should be minimized during transfer.
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Stability testing under accelerated conditions (40°C/75% RH for 6 months) can predict degradation pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in structural elucidation data for this compound derivatives?

  • Methodological Answer : Discrepancies in nomenclature or substituent positions (e.g., misassignment of hydroxyl vs. methoxy groups) require cross-validation using:

  • Tandem MS/MS : Fragmentation patterns to confirm functional groups.
  • X-ray crystallography : SHELXL refinement (R-factor <0.05) to resolve ambiguous NOEs in NMR .
  • Example: A literature error corrected 6-methoxy-2,2-dimethylchroman-4-ol from "3-hydroxy-6-methoxy-4-chromanone" was resolved via HRESIMS and ¹³C NMR .

Q. How can computational tools predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF).
  • Example: Analogous chromanols (e.g., 7-methoxy-2,2-dimethylchroman-4-ol , CAS: 54874-21-4) showed logP=2.29 and PSA=38.69 Ų, correlating with membrane permeability in drug design .

Q. What factors affect regioselectivity in benzyloxy substitution of chroman-4-ol derivatives during multi-step synthesis?

  • Methodological Answer :

  • Steric Effects : 2,2-Dimethyl groups hinder substitution at C-6/C-7, favoring C-5/C-8 positions.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in 2,2-dimethyl-6,7-bis((4-nitrobenzyl)oxy)chroman-4-ol ) increase electrophilicity at para positions.
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems .

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